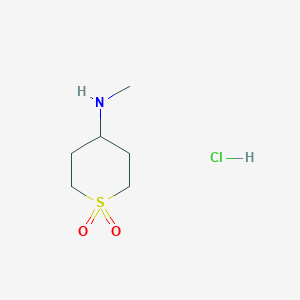
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (6-MTP) is a heterocyclic compound with a diverse range of applications in organic synthesis and analytical chemistry. It is an important building block for the synthesis of many different compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. 6-MTP is also used as an intermediate in the synthesis of various catalysts and reagents. In addition, 6-MTP has been used in the synthesis of biologically active compounds and in the development of new materials.
Aplicaciones Científicas De Investigación
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a versatile compound with many applications in scientific research. It is used in the synthesis of various catalysts and reagents, and has been used in the synthesis of biologically active compounds. In addition, this compound has been used in the development of new materials and as a starting material for the synthesis of other heterocyclic compounds.
Mecanismo De Acción
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a reactive compound and its reactivity is dependent on its structure. The trifluoromethyl group is electron-withdrawing, which increases the acidity of the compound and decreases its basicity. This makes the compound more reactive, allowing it to form strong hydrogen bonds with other molecules. The methoxy group is electron-donating, which increases the basicity of the compound and decreases its acidity. This makes the compound less reactive and more stable.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This has been found to have a beneficial effect on cognitive function. In addition, this compound has been found to have anti-inflammatory, antioxidant, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a relatively easy compound to synthesize and is widely available. It is also relatively stable, making it suitable for use in a variety of lab experiments. However, this compound is a reactive compound and can be hazardous if not handled properly. It is also a relatively expensive compound, making it less suitable for large-scale experiments.
Direcciones Futuras
The potential applications of 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid are still being explored. Potential future directions include the development of new catalysts and reagents, the synthesis of biologically active compounds, and the development of new materials. In addition, this compound could be used to study the biochemical and physiological effects of heterocyclic compounds, as well as the mechanisms of action of these compounds. Finally, this compound could be used to study the structure and reactivity of heterocyclic compounds, and to develop new synthetic methods for the synthesis of these compounds.
Métodos De Síntesis
6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is synthesized from 4-trifluoromethylpyridine-2-carboxylic acid and aqueous sodium methoxide. The reaction is carried out in an aqueous medium at a temperature of 80–90 °C. The reaction is carried out under an inert atmosphere, such as nitrogen or argon. The reaction is complete in 10–12 hours, and the product is isolated by filtration. The yield of the reaction is typically around 80%.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid involves the introduction of a methoxy group, a trifluoromethyl group, and a carboxylic acid group onto a pyridine ring.", "Starting Materials": [ "2-chloro-6-methoxypyridine", "trifluoroacetic acid", "sodium hydroxide", "carbon dioxide", "methanol", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-chloro-6-methoxypyridine is reacted with sodium hydroxide and methanol to form 2-methoxy-6-hydroxypyridine.", "Step 2: 2-methoxy-6-hydroxypyridine is reacted with trifluoroacetic acid and diethyl ether to form 2-methoxy-6-trifluoroacetylpyridine.", "Step 3: 2-methoxy-6-trifluoroacetylpyridine is reacted with carbon dioxide and sodium bicarbonate to form 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid.", "Step 4: The product is purified by recrystallization from methanol and hydrochloric acid, followed by washing with water and drying to obtain the final product." ] } | |
Número CAS |
1211590-72-5 |
Fórmula molecular |
C8H6F3NO3 |
Peso molecular |
221.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



